molecular formula C17H27NO2 B100788 Decyl anthranilate CAS No. 18189-07-6

Decyl anthranilate

Cat. No. B100788
CAS RN: 18189-07-6
M. Wt: 277.4 g/mol
InChI Key: NMXZJPNAJUDMAC-UHFFFAOYSA-N
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Description

Decyl anthranilate is a chemical compound with the molecular formula C17H27NO2 . It is used in various applications due to its properties.


Synthesis Analysis

Decyl anthranilate can be synthesized through various methods. One approach involves the use of microorganisms. For instance, Saccharomyces cerevisiae, a widely used eukaryotic production host organism, has been engineered for anthranilate production . Another method involves the synthesis of metal anthranilate complexes . These methods highlight the potential of biological synthesis as an alternative to chemical synthesis from non-renewable resources .


Molecular Structure Analysis

The molecular structure of Decyl anthranilate consists of 17 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms . Further analysis of its structure can be conducted using various techniques such as thermogravimetric analysis (TGA), elemental analysis, FT-IR, UV–vis spectrometry, and mass spectrometry .


Chemical Reactions Analysis

Decyl anthranilate, like other anthranilates, can undergo various chemical reactions. For instance, anthranilic acid, a related compound, can be diazotized to give the diazonium cation, which can be used to generate benzyne, dimerize to give diphenic acid, or undergo diazonium coupling reactions .

Scientific Research Applications

1. Microbial Synthesis

Decyl anthranilate and its analogs, such as tranilast and various tranilast analogs (cinnamoyl anthranilates), can be biologically synthesized. Yeast (Saccharomyces cerevisiae) has been modified to co-express specific enzymes, allowing the production of tranilast and 26 different cinnamoyl anthranilate molecules. These compounds demonstrate antioxidant properties and potential therapeutic benefits, including anti-inflammatory, antiproliferative, and antigenotoxic effects (Eudes et al., 2011).

2. Anthranilate Production from Glucose

Anthranilate, a key derivative of decyl anthranilate, can be industrially synthesized from glucose using modified Escherichia coli. This represents a sustainable and environmentally friendly alternative to chemical synthesis, which typically involves nonrenewable resources and generates toxic by-products (Balderas-Hernández et al., 2009).

3. Flavor and Fragrance Industry

Anthranilate derivatives, including decyl anthranilate, are used in the flavor and fragrance industry. Metabolically engineered strains of Escherichia coli have been developed to synthesize variants like N-methylanthranilate, methyl anthranilate, and methyl N-methylanthranilate, which are used as flavoring and fragrant agents (Lee et al., 2019).

4. Anticancer Properties

Decyl anthranilate and its structural analogs have shown potential as anticancer agents. Certain derivatives based on the anthranilic acid scaffold, such as (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid, have exhibited in vitro antiproliferative efficacy against human tumor cell lines (Congiu et al., 2005).

5. Insecticidal Activities

Anthranilic acid derivatives, including decyl anthranilate, have been synthesized and evaluated for their insecticidal properties. Studies show that certain compounds like anthranilic diamides containing acylthiourea and acylurea linkers exhibit significant insecticidal activities against various pests (Zhang et al., 2012).

properties

IUPAC Name

decyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13H,2-8,11,14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZJPNAJUDMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066336
Record name Benzoic acid, 2-amino-, decyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl anthranilate

CAS RN

18189-07-6
Record name Decyl 2-aminobenzoate
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Record name Decyl anthranilate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-, decyl ester
Source EPA Chemicals under the TSCA
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Record name Benzoic acid, 2-amino-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl anthranilate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NJ Sadgrove, GL Jones - Journal of ethnopharmacology, 2014 - Elsevier
Ethnopharmacological significance Callitris endlicheri and C. glaucophylla were highly valued by Australian Aboriginal people for use in medicinal applications. Pine needles were …
Number of citations: 18 www.sciencedirect.com
Z Wang - 2003 - search.proquest.com
A series of primary alkyl anthranilates, secondary alkyl anthranilates, alkyl N-methylanthranilates, alkyl salicylates and alkyl o-anisates have been synthesized, characterized and …
Number of citations: 2 search.proquest.com
CVS Babu, S Divakar - Journal of the American Oil Chemists' Society, 2001 - Springer
Lipase-catalyzed synthesis of esters of anthranilic acid was attempted by employing alcohols of carbon chainlength C 1 –C 18 using Plackett-Burman experimental design. Of the …
Number of citations: 13 link.springer.com
E Mahmoud, M Ramadan, MM Ismail… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
Background: Nowadays,food and agricultural industries annually produce millions of tons of waste, resulting from food production and consumption. Treatments of agro-wastes have …
Number of citations: 2 ejchem.journals.ekb.eg

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